molecular formula C13H16ClNO2 B1477132 3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one CAS No. 2098067-65-1

3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one

Cat. No. B1477132
CAS RN: 2098067-65-1
M. Wt: 253.72 g/mol
InChI Key: PEZFTKLGUQGQHT-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one, also known as 3-chloro-1-ethyl-2-methyl-3-indolylpropane-1-one, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that can be synthesized in a variety of ways and is used in a range of laboratory experiments. The compound has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments are discussed in The mechanism of action and the future directions for research are also discussed.

Scientific Research Applications

Synthesis and Biological Properties

One study describes the synthesis of compounds via aminomethylation, leading to the production of compounds with anticonvulsive and some peripheral n-cholinolytic activities, albeit without antibacterial activity (Papoyan et al., 2011). This suggests a potential for similar compounds, like "3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one", to be synthesized and explored for their biological activities.

Molecular Docking and Antimicrobial Activity

Novel derivatives have been designed, synthesized, and evaluated for their inhibitory activity against various biological targets. For instance, derivatives have shown significant inhibition of HIV-1 RT and possessed antimicrobial activities (Chander et al., 2016). These findings underscore the potential of chemically similar entities for developing new therapeutics.

Antioxidant and Anticancer Activities

Compounds structurally related to "3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one" have been reported to exhibit antioxidant and anticancer activities. For example, certain derivatives demonstrated antioxidant activity higher than that of ascorbic acid and showed cytotoxicity against cancer cell lines (Tumosienė et al., 2020). This highlights the promise of exploring similar compounds for therapeutic applications.

Antimicrobial Screening

Quinoline nucleus-containing derivatives have been synthesized and characterized for their antimicrobial properties. Such studies indicate that structurally related compounds possess significant antibacterial and antifungal activities (Desai & Dodiya, 2014). This suggests the potential for "3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one" derivatives to be investigated for antimicrobial applications.

properties

IUPAC Name

3-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZFTKLGUQGQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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